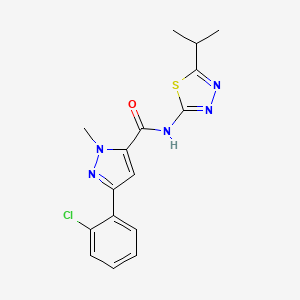![molecular formula C21H22ClN3O4S B11008107 2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}acetamide](/img/structure/B11008107.png)
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a methoxybenzenesulfonyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate β-diketone to form the pyrazole ring.
Substitution with Chlorophenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the chlorophenyl group.
Attachment of the Methoxybenzenesulfonyl Ethyl Group: The final step involves the reaction of the substituted pyrazole with a sulfonyl chloride derivative to attach the methoxybenzenesulfonyl ethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzoic acid, while reduction of the sulfonyl group could produce a thiol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring and the sulfonyl group can interact with biological targets, leading to potential therapeutic applications.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The specific interactions of 2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]ACETAMIDE with biological targets could lead to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide: Similar structure but lacks the sulfonyl group.
2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-methylbenzenesulfonyl)ethyl]acetamide: Similar structure but has a methyl group instead of a methoxy group on the benzene ring.
2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxybenzenesulfonyl)ethyl]acetamide: Similar structure but has a hydroxy group instead of a methoxy group on the benzene ring.
Uniqueness
The presence of the methoxybenzenesulfonyl group in 2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]ACETAMIDE imparts unique properties, such as increased solubility and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications.
Properties
Molecular Formula |
C21H22ClN3O4S |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-methoxyphenyl)sulfonylethyl]acetamide |
InChI |
InChI=1S/C21H22ClN3O4S/c1-14-19(21(25-24-14)15-3-5-16(22)6-4-15)13-20(26)23-11-12-30(27,28)18-9-7-17(29-2)8-10-18/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
QMGVTGAEWIRUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11008037.png)
![trans-N-(2,4-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11008048.png)
![N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11008055.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B11008059.png)
![2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11008065.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B11008072.png)
![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide](/img/structure/B11008077.png)
![{3-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone](/img/structure/B11008087.png)
![methyl 3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]propanoate](/img/structure/B11008088.png)
![N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11008096.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11008104.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate](/img/structure/B11008108.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B11008113.png)
